2-Amino-5-(3-methoxycarbonylphenyl)nicotinic acid
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Overview
Description
2-Amino-5-(3-methoxycarbonylphenyl)nicotinic acid is a versatile chemical compound with the molecular formula C14H12N2O4 and a molecular weight of 272.30 g/mol . This compound is utilized in various scientific studies due to its unique structure, which enables exploration of applications in drug synthesis, molecular biology, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-methoxycarbonylphenyl)nicotinic acid can be achieved through several methods. One common approach involves the reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate and malononitrile, leading to the formation of 2-amino-5-arylazo-6-aryl substituted nicotinates . This reaction typically requires the presence of electron-withdrawing groups like Cl, Br, or NO2 in the aryl group of the arylazo moiety .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-methoxycarbonylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
2-Amino-5-(3-methoxycarbonylphenyl)nicotinic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(3-fluoro-4-methoxycarbonylphenyl)nicotinic acid: This compound has a similar structure but contains a fluorine atom instead of a hydrogen atom.
2-Amino-5-arylazo-6-aryl substituted nicotinates: These compounds are synthesized using similar methods and have comparable chemical properties.
Uniqueness
2-Amino-5-(3-methoxycarbonylphenyl)nicotinic acid is unique due to its specific structure, which allows for diverse applications in scientific research and industry. Its versatility and reactivity make it a valuable compound for various studies and processes.
Properties
IUPAC Name |
2-amino-5-(3-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-14(19)9-4-2-3-8(5-9)10-6-11(13(17)18)12(15)16-7-10/h2-7H,1H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEPCDJWSHZGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687776 |
Source
|
Record name | 2-Amino-5-[3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258622-22-8 |
Source
|
Record name | 2-Amino-5-[3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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